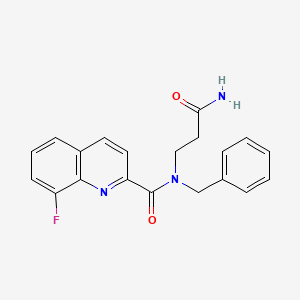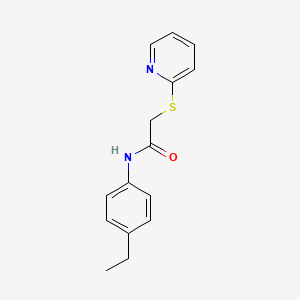
N-(3-amino-3-oxopropyl)-N-benzyl-8-fluoro-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinoline derivatives are typically synthesized using various methods, including condensation reactions. For instance, Gracheva et al. (1982) described the synthesis of a quinoline derivative by condensing 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with a sulfonamide (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Ye et al. (2018) reported the coupling of secondary N-aryl amides with terminal alkynes to yield substituted quinolines (Ye, Zhu, Geng, & Huang, 2018).
Molecular Structure Analysis
The molecular structures of quinoline derivatives are typically characterized using various spectroscopic methods. For instance, the study by Al-huniti et al. (2007) detailed the structure of substituted thiazepinoquinolinecarboxylic acids based on microanalytical and spectral data (Al-huniti, El-Abadelah, Zahra, Sabri, & Ingendoh, 2007).
Chemical Reactions and Properties
Quinoline derivatives often exhibit interesting chemical reactions. For instance, Mashevskaya et al. (2011) studied the recyclization of pyrroloquinoline triones by the action of benzoic acid hydrazides, leading to the formation of benzamide derivatives (Mashevskaya, Mokrushin, Kuslina, Aliev, & Maslivets, 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives can be varied. Srinivasu et al. (1999) conducted electrochemical studies on quinoline carboxylic acid and its precursors, revealing insights into their electrochemical behavior (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Chemical Properties Analysis
Quinoline derivatives demonstrate diverse chemical properties. Rilova et al. (2014) explored the DNA methylation inhibition properties of quinoline-based compounds, indicating their potential in biological applications (Rilova et al., 2014).
properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-8-fluoroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-8-4-7-15-9-10-17(23-19(15)16)20(26)24(12-11-18(22)25)13-14-5-2-1-3-6-14/h1-10H,11-13H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQGVVNWPEPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)